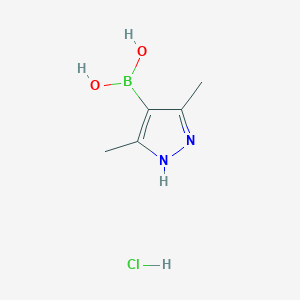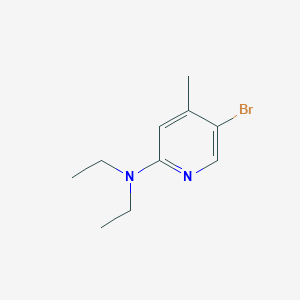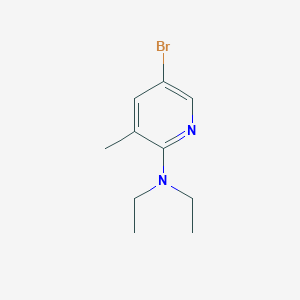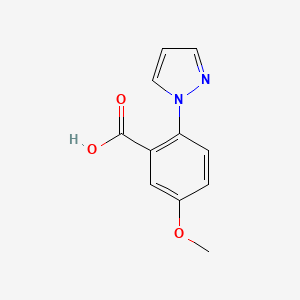
(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
Overview
Description
“(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C5H9BN2O2·HCl . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to the 3rd and 5th carbon atoms of the ring . The 4th carbon of the ring is bonded to a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” are not available, boronic acids and their derivatives are known to be useful reagents in organic synthesis. They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis of BET Protein Inhibitors
The compound can be used to synthesize 9H-pyrimido[4,5-b]indole and aryl-benzimidazole based BET bromodomain and extra terminal (BET) protein inhibitors . BET proteins are a group of proteins that regulate gene expression, and inhibitors of these proteins have potential therapeutic applications in cancer and other diseases.
Preparation of Photochromic Fluorescent Molecules
3,5-Dimethylpyrazole-4-boronic acid hydrochloride can be used to prepare naphthalimide based photo-exchangeable photochromic fluorescent molecules . These molecules can change their color in response to light, which makes them useful in various applications such as data storage, sensors, and optoelectronics.
Development of DNA-Encoded Chemical Libraries
This compound can be used as a reactant to develop DNA-encoded chemical libraries by palladium-catalyzed Suzuki coupling reaction with DNA-linked aryl halides . DNA-encoded chemical libraries are powerful tools for drug discovery, as they allow for the screening of large numbers of compounds in a single experiment.
Suzuki-Miyaura Cross-Couplings
3,5-Dimethylpyrazole-4-boronic acid hydrochloride can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry to create carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.
Asymmetric Hydrogenation
The compound can also be used in ruthenium-catalyzed asymmetric hydrogenation . Asymmetric hydrogenation is a type of chemical reaction that is used to create chiral molecules, which are molecules that are not superimposable on their mirror images. Chiral molecules are important in many areas of chemistry, including pharmaceuticals, as the two mirror images of a chiral molecule can have different biological activities.
Preparation of Heterocyclic Systems
Pyrazoles, including 3,5-Dimethylpyrazole-4-boronic acid hydrochloride, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can have a wide range of biological activities, making them important targets in drug discovery.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, is known to interact withcAMP-specific 3’,5’-cyclic phosphodiesterase 4D .
Mode of Action
Based on its structural similarity to 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, it may interact with its target in a similar manner .
Biochemical Pathways
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOICLKAFJMZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696522 | |
| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1162262-39-6 | |
| Record name | Boronic acid, B-(3,5-dimethyl-1H-pyrazol-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162262-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)








